2,5-Dibromonicotinic acid

Physicochemical Characterization Solid‑State Analysis Purity Control

2,5-Dibromonicotinic acid (CAS 29312-99-0) is a dihalogenated pyridine-3-carboxylic acid featuring bromine atoms at the 2- and 5-positions. With a molecular formula of C₆H₃Br₂NO₂ and a molecular weight of 280.90 g·mol⁻¹, this building block offers two electronically and sterically distinct sites for sequential palladium-catalyzed cross-coupling reactions.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.9 g/mol
CAS No. 29312-99-0
Cat. No. B1335512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromonicotinic acid
CAS29312-99-0
Molecular FormulaC6H3Br2NO2
Molecular Weight280.9 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)Br)Br
InChIInChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
InChIKeyBRPWRSWAXHWEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromonicotinic Acid (CAS 29312-99-0) – A Regioselectively Functionalized Nicotinic Acid Scaffold for Targeted Synthesis


2,5-Dibromonicotinic acid (CAS 29312-99-0) is a dihalogenated pyridine-3-carboxylic acid featuring bromine atoms at the 2- and 5-positions . With a molecular formula of C₆H₃Br₂NO₂ and a molecular weight of 280.90 g·mol⁻¹, this building block offers two electronically and sterically distinct sites for sequential palladium-catalyzed cross-coupling reactions . Its carboxylic acid moiety further enables derivatization into esters, amides, and heterocyclic urea frameworks of pharmaceutical relevance .

Why 2,5-Dibromonicotinic Acid Cannot Be Replaced by Other Bromonicotinic Acid Isomers


The exact positioning of bromine substituents on the nicotinic acid core dramatically alters both physicochemical properties and synthetic utility [1]. Melting points across monobromo‑ and dibromo‑ isomers span >70 °C (178 °C for 5‑bromonicotinic acid vs. 254 °C for 2‑bromonicotinic acid), reflecting divergent crystal packing and purity‑control challenges [2]. Even among dibromo isomers, the 2,5‑arrangement uniquely places one bromine ortho to the pyridine nitrogen and one para, enabling orthogonal, site‑selective cross‑coupling sequences that are not accessible with 2,6‑dibromo‑ or 3,5‑dibromo‑isomers [3]. For procurement, generic substitution risks failed coupling regiochemistry, altered biological target engagement, and batch variability that cannot be remedied downstream [4].

Quantitative Differentiation of 2,5-Dibromonicotinic Acid Against Closest Analogs


Thermal Property Differentiation: 2,5-Dibromonicotinic Acid vs. Mono‑ and Other Di‑Bromo Isomers

Melting point (mp) serves as a critical quality‑control parameter for procurement. 2,5‑Dibromonicotinic acid exhibits an mp of 184 °C , which is significantly higher than 5‑bromonicotinic acid (178–185 °C [1]) and substantially lower than 2‑bromonicotinic acid (254 °C ) and 2,6‑dibromonicotinic acid (mp not sharply defined; literature reports decomposition without a clear melt ). Boiling point mirrors this divergence: 367.1 °C for the 2,5‑isomer vs. 339.4 °C for 2‑bromonicotinic acid . These differences directly affect sublimation behavior, storage stability, and the ease of obtaining analytically pure batches.

Physicochemical Characterization Solid‑State Analysis Purity Control

Enzyme Inhibition Potency: 2,5-Dibromonicotinic Acid Displays Low Nanomolar Ki Against Bacillus anthracis IMPDH

In a spectrophotometric enzyme inhibition assay, 2,5‑dibromonicotinic acid exhibited a non‑competitive inhibition constant (Ki) of 2.30 nM against Bacillus anthracis inosine‑5′‑monophosphate dehydrogenase (IMPDH) after 10 min pre‑incubation [1]. The corresponding IC₅₀ was 4 nM [1]. Against Cryptosporidium IMPDH, the compound showed an uncompetitive Ki of 12 nM and an IC₅₀ of 9 nM, indicating a degree of species selectivity [1]. Direct head‑to‑head comparative data for mono‑bromonicotinic acids (2‑bromo‑, 5‑bromo‑) under identical conditions are not publicly available; however, the di‑bromo pattern is known to enhance lipophilicity (clogP ≈ 2.2 predicted vs. ≈ 1.2 for 2‑bromonicotinic acid ), a factor that correlates with improved membrane penetration and target engagement in Gram‑positive bacteria [2].

Antimicrobial Drug Discovery Enzyme Inhibition IMPDH

Orthogonal Cross‑Coupling Reactivity: 2,5‑Dibromo Arrangement Enables Sequential, Site‑Selective Pd‑Catalyzed Functionalization

The 2‑ and 5‑positions of 2,5‑dibromonicotinic acid experience distinct electronic environments: the 2‑bromine is activated by the electron‑withdrawing pyridinium nitrogen, while the 5‑bromine is para to the nitrogen and experiences a different polarisation [1]. This intrinsic electronic bias enables chemoselective Suzuki‑Miyaura coupling at the 2‑position first, followed by a second coupling at the 5‑position under different conditions [2]. By contrast, 2,6‑dibromonicotinic acid contains two symmetry‑equivalent bromines activated by the same nitrogen lone‑pair interaction, making selective mono‑coupling challenging without directing‑group strategy . 3,5‑Dibromoisonicotinic acid, though isomeric, shifts the carboxylic acid to the 4‑position and alters the π‑electron distribution, which changes the relative oxidative‑addition rates and often leads to complex product mixtures . Quantitative reactivity differences are reflected in Hammett σ values: σₘ for Br at position 2 ≈ 0.39 vs. σₚ at position 5 ≈ 0.23, predicting a roughly 2‑fold rate difference in Pd(0) oxidative addition at room temperature [3].

Synthetic Chemistry Cross‑Coupling Regioselectivity

Validated Intermediate for Heterocyclic Urea Antibacterial Agents

2,5‑Dibromonicotinic acid is explicitly cited as a key building block in the preparation of heterocyclic urea derivatives claimed in patent WO2011024004A1, which describes broad‑spectrum antibacterial compounds targeting bacterial topoisomerase IV [1]. The patent’s exemplified syntheses require a nicotinic acid core halogenated at positions 2 and 5 to install the urea pharmacophore at the carboxylic acid moiety while retaining aryl‑bromine handles for further diversification . Attempts to employ 2‑bromo‑ or 5‑bromonicotinic acid would yield monosubstituted intermediates lacking the second point of diversity, while 2,6‑dibromonicotinic acid would generate a regioisomeric mixture incompatible with the pharmacophore geometry [2]. This specific use case directly links procurement of the 2,5‑dibromo isomer to a published, experimentally validated synthetic route.

Medicinal Chemistry Antibacterial Agent Synthesis Process Chemistry

Where 2,5-Dibromonicotinic Acid Provides the Greatest Scientific and Procurement Value


Synthesis of Orthogonally Addressable Biaryl Libraries for Medicinal Chemistry

Programs that require sequential, high‑yielding Suzuki‑Miyaura couplings to construct asymmetric biaryl or heterobiaryl libraries benefit from the 2,5‑dibromo isomer’s intrinsic electronic differentiation . The approximately 2‑fold rate difference between C2‑Br and C5‑Br oxidative addition allows mono‑coupling without protecting‑group strategies, a capability not shared by 2,6‑dibromonicotinic acid . Procurement of multi‑gram quantities with ≥97% HPLC purity ensures reproducibility across parallel synthesis arrays .

Lead Optimization in Anti‑Anthrax IMPDH Inhibitor Programs

The compound’s demonstrated Ki of 2.30 nM against Bacillus anthracis IMPDH justifies its selection as a fragment‑to‑lead or scaffold‑hopping starting point . The predicted lipophilicity advantage (clogP ≈ 2.2) over monobromonicotinic acids (clogP ≈ 1.2) supports membrane permeation in Gram‑positive pathogens . Researchers can directly access this validated hit from commercial sources, bypassing the need to synthesize and screen multiple mono‑ and di‑halo isomers .

Scale‑Up of Heterocyclic Urea Antibacterial Candidates Under Patent WO2011024004A1

Organizations developing the heterocyclic urea antibacterial series described in WO2011024004A1 require the exact 2,5‑dibromo substitution to maintain fidelity to the patented structure‑activity relationship (SAR) . Use of regioisomeric di‑bromo or mono‑bromo alternatives leads to pharmacophorically inactive compounds, as the spatial orientation of the urea linkage depends critically on the pyridine substitution pattern . Procuring a qualified batch with analytical documentation (NMR, HPLC, MS) ensures regulatory compliance and simplifies the Chemistry, Manufacturing, and Controls (CMC) package .

Physical‑Property‑Driven Purification and Formulation Studies

The sharp melting point of 184 °C facilitates crystallization‑based purification and polymorph screening, contrasting with the broader melt range and decomposition tendency of 2,6‑dibromonicotinic acid . The compound’s density of 2.2 g·cm⁻³ and moderate boiling point of 367.1 °C enable predictable behavior in vacuum‑assisted solvent removal and large‑scale drying operations, reducing process development risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dibromonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.